
Metazachlor-2-hydroxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metazachlor-2-hydroxy is a chemical compound primarily known for its herbicidal properties. It is a derivative of metazachlor, a chloroacetamide herbicide widely used in agriculture to control annual grasses and broadleaf weeds. This compound is one of the transformation products of metazachlor, formed through various environmental processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of metazachlor-2-hydroxy involves the introduction of a hydroxyl group into the metazachlor molecule. One common method includes the reaction of metazachlor with hydroxylating agents under controlled conditions. For instance, metazachlor can be reacted with hydrogen peroxide in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where metazachlor is subjected to hydroxylation. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation.
Análisis De Reacciones Químicas
Types of Reactions
Metazachlor-2-hydroxy undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: Under specific conditions, this compound can be reduced to simpler compounds.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide. The reactions are typically carried out in aqueous or gaseous phases.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Metazachlor-2-hydroxy has several applications in scientific research:
Chemistry: It is used as a model compound to study the environmental fate and transformation of herbicides.
Biology: Research on its effects on plant physiology helps in understanding herbicide action and resistance mechanisms.
Medicine: Studies on its potential toxicological effects contribute to the assessment of herbicide safety.
Industry: It is used in the development of new herbicidal formulations and in environmental monitoring to track herbicide residues.
Mecanismo De Acción
Metazachlor-2-hydroxy exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell division and tissue differentiation, leading to the death of the target weeds. The molecular targets include enzymes involved in fatty acid elongation pathways.
Comparación Con Compuestos Similares
Similar Compounds
Metazachlor: The parent compound, widely used as a herbicide.
Acetochlor: Another chloroacetamide herbicide with similar properties.
Alachlor: A related compound with a similar mode of action.
Uniqueness
Metazachlor-2-hydroxy is unique due to its specific hydroxylation, which affects its environmental behavior and degradation pathways. This transformation product can provide insights into the environmental impact and persistence of metazachlor in agricultural settings.
Propiedades
Número CAS |
125709-81-1 |
|---|---|
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.309 |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-hydroxy-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H17N3O2/c1-11-5-3-6-12(2)14(11)17(13(19)9-18)10-16-8-4-7-15-16/h3-8,18H,9-10H2,1-2H3 |
Clave InChI |
IQUFNHHHOOCCDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CO |
Sinónimos |
Metazachlor-2-hydroxy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


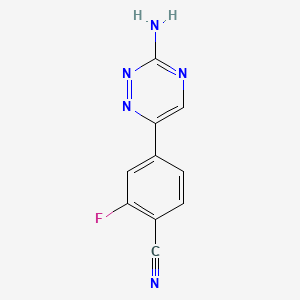
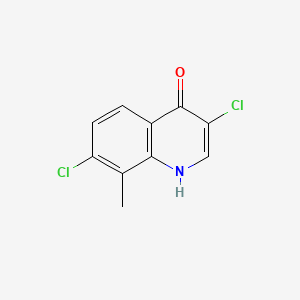
![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)

![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)
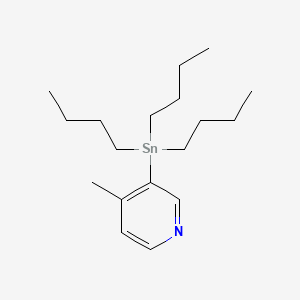
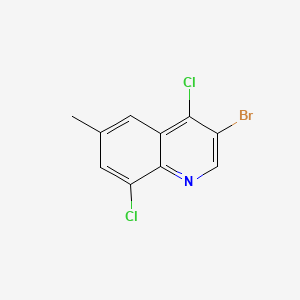
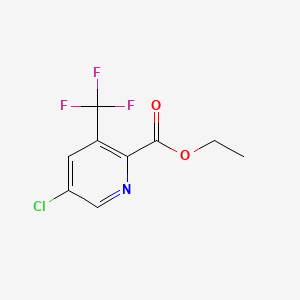



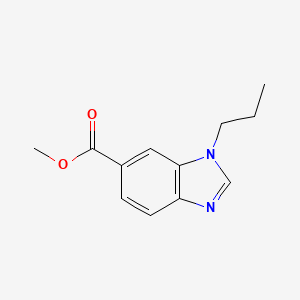
![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)
